REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[OH:5][C:6]1[CH:14]=[CH:13][C:9]([CH2:10][CH2:11]O)=[CH:8][C:7]=1[O:15][CH3:16]>ClCCl>[OH:5][C:6]1[CH:14]=[CH:13][C:9]([CH2:10][CH2:11][Cl:3])=[CH:8][C:7]=1[O:15][CH3:16]
|
Name
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|
Quantity
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0.5 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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OC1=C(C=C(CCO)C=C1)OC
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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When the addition
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
|
Duration
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3 h
|
Type
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CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to give a gum which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica eluting with dichloromethane
|
Type
|
ADDITION
|
Details
|
containing methanol (0% up to 2%)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(CCCl)C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |